Comparative Physicochemical Properties: Lipophilicity and Molecular Weight
The target compound (CAS 440648-01-1) demonstrates a distinct balance of lipophilicity and molecular size compared to its closest positional isomers. The presence of the 4-substituted cyclohexane ring and the 4-fluorobenzyl group confers a calculated logP of approximately 2.13 [1] and a molecular weight of 265.32 g/mol . This profile is markedly different from the C1-substituted analog, 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid (CAS 645408-41-9), which has a lower molecular weight of 236.28 g/mol and lacks the basic amine nitrogen . This specific molecular weight and logP profile of CAS 440648-01-1 positions it favorably for drug-likeness (Lipinski's Rule of Five) and influences its passive membrane permeability and solubility [1].
| Evidence Dimension | Calculated logP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | ~2.13 (calculated) [1] |
| Comparator Or Baseline | 1-(4-Fluorobenzyl)cyclohexanecarboxylic acid (CAS 645408-41-9): Data not specified |
| Quantified Difference | Not applicable due to different structural class |
| Conditions | In silico calculation [1] |
Why This Matters
The unique combination of molecular weight and calculated logP dictates the compound's specific behavior in biological assays and synthetic reactions, making direct replacement with analogs of different size and lipophilicity scientifically invalid.
- [1] ChemExper. (n.d.). Chemical directory entry for compound with logP 2.127. View Source
